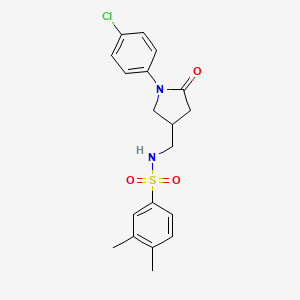

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-13-3-8-18(9-14(13)2)26(24,25)21-11-15-10-19(23)22(12-15)17-6-4-16(20)5-7-17/h3-9,15,21H,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADACYNFNHZPWSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps:

-

Formation of the Pyrrolidinone Ring: : The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-keto acid with ammonia or an amine under acidic conditions.

-

Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

-

Sulfonamide Formation: : The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, leading to the formation of carboxylic acids or aldehydes.

-

Reduction: : Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

-

Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium amide (NaNH₂) or thiols in the presence of a base can facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids. It may also be used in the development of biochemical assays.

Medicine

Medically, N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The compound might intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three sulfonamide or chlorophenyl-containing analogs from the provided evidence, focusing on structural motifs, physicochemical properties, and synthesis insights.

Structural and Functional Group Analysis

Key Observations:

- Core Heterocycles: The target’s pyrrolidinone ring (5-membered) contrasts with ’s pyrazolo-pyrimidin-chromen fused system (rigid, planar) and ’s azelidin (9-membered ring, higher flexibility). Smaller rings like pyrrolidinone may enhance metabolic stability compared to larger rings .

- Sulfonamide Variations : The target’s 3,4-dimethylbenzenesulfonamide differs from ’s N-methylbenzenesulfonamide and ’s bis-chlorophenyl-substituted sulphonamide. Methyl groups in the target may improve lipophilicity, while fluorinated or chlorinated substituents (e.g., ) could enhance target binding via halogen bonding .

- Chlorophenyl Motifs : The 4-chlorophenyl group in the target and suggests a shared strategy for hydrophobic interactions. However, ’s carboxamide linkage (vs. sulfonamide) highlights functional group diversity in modulating solubility and bioavailability .

Implications for Drug Design

- Target vs.

- Chlorophenyl Utility : The prevalence of 4-chlorophenyl in the target and –3 underscores its role in enhancing binding affinity through hydrophobic and π-π interactions .

- Sulfonamide Optimization : Substituting benzenesulfonamide with methyl groups (target) versus fluorine () balances lipophilicity and electronic effects, critical for optimizing pharmacokinetics .

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide is a synthetic compound with significant biological activity, primarily explored for its potential therapeutic applications. This article delves into the compound's synthesis, biological mechanisms, and various pharmacological effects supported by recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrrolidine ring, a chlorophenyl group, and a benzenesulfonamide moiety. Its molecular formula is with a molecular weight of approximately 334.8 g/mol. The synthesis typically involves multiple steps:

- Formation of the Pyrrolidinone Ring : This is achieved by reacting an appropriate amine with a carbonyl compound.

- Introduction of the Chlorophenyl Group : A nucleophilic substitution reaction introduces the chlorophenyl group.

- Attachment of the Benzenesulfonamide Moiety : This final step involves sulfonation using sulfonyl chloride in the presence of a base.

These synthetic routes have been optimized for both laboratory and industrial applications, ensuring high yields and purity of the final product.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes, which may play a role in cell proliferation and other physiological processes. For example, it has been noted for its potential as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases .

- Receptor Interaction : It may bind to specific receptors, altering their activity and leading to various biological effects, including anti-inflammatory and analgesic properties .

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

- Antibacterial Activity : Studies have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness as an antibacterial agent underscores its potential in treating infections .

- Anticancer Properties : Preliminary data suggest that the compound may inhibit cancer cell proliferation through its enzymatic interactions, making it a candidate for further investigation in oncology .

- Hypoglycemic Effects : Some studies indicate that compounds with similar structures exhibit hypoglycemic activity, suggesting potential applications in diabetes management .

Research Findings and Case Studies

The following table summarizes key research findings related to the biological activity of this compound and similar compounds:

Q & A

Q. What are the key steps and optimization strategies for synthesizing N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide?

Synthesis involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. Critical parameters include solvent choice (e.g., dimethyl sulfoxide or ethanol), temperature control (e.g., 60–80°C), and inert atmospheres to prevent side reactions. Intermediate purification via column chromatography and monitoring via TLC are essential. Final characterization uses NMR (¹H/¹³C) and mass spectrometry to confirm structure and purity (≥95%) .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?

- NMR Spectroscopy : Assign proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonamide NH at δ 8.1–8.5 ppm) and verify stereochemistry via coupling constants.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 433.12).

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. How should researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

- In vitro assays : Test cytotoxicity (MTT assay on cancer cell lines, IC₅₀ calculation) and antimicrobial activity (MIC against S. aureus or E. coli).

- Target-specific studies : Use receptor-binding assays (e.g., cannabinoid receptor CB1/CB2 competitive binding) and enzyme inhibition (e.g., COX-2 ELISA). Include positive controls (e.g., anandamide for cannabinoid receptors) and statistical validation (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) by varying temperature.

- X-ray Diffraction : Compare experimental crystal structure with DFT-optimized geometries to identify discrepancies in bond angles or torsional strain.

- 2D NMR (COSY, NOESY) : Clarify through-space interactions (e.g., NOE correlations between pyrrolidinone and sulfonamide groups) .

Q. What computational methods are suitable for predicting this compound’s binding affinity to multi-target receptors?

- Molecular Docking (AutoDock Vina) : Simulate interactions with CB1 (PDB: 5TGZ) or COX-2 (PDB: 5KIR) using flexible ligand protocols.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Validate with MM-PBSA binding energy calculations .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via LC-MS (e.g., hydrolysis of sulfonamide at pH < 3).

- Long-Term Stability : Store at 4°C and -20°C; assess monthly for 12 months using HPLC .

Q. What strategies optimize reaction yields for derivatives with modified substituents (e.g., halogen substitution)?

- Parallel Synthesis : Use automated liquid handlers to screen substituents (e.g., Cl → Br, F) under varying conditions (e.g., Pd-catalyzed cross-coupling).

- DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature, catalyst loading, and solvent polarity. Analyze via response surface methodology .

Q. How can researchers reconcile conflicting bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy)?

- ADME Profiling : Assess solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal incubation).

- Pharmacokinetic Modeling : Use compartmental models to predict bioavailability and tissue distribution. Cross-validate with in vivo PK studies in rodents .

Methodological Notes

- Contradiction Analysis : Apply longitudinal factorial invariance (e.g., confirmatory factor analysis) to resolve temporal discrepancies in bioactivity data, ensuring measurement consistency across studies .

- Resource Allocation : Balance experimental rigor (e.g., triplicate assays) with cost-effectiveness (e.g., microscale reactions) to maximize data quality under budget constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.